molecular formula C17H19ClN2O2S B2758644 (4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate CAS No. 1197506-48-1

(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate

Cat. No.: B2758644
CAS No.: 1197506-48-1
M. Wt: 350.86
InChI Key: JDAKCMHWDSAFSB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate (CAS 1197506-48-1) is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.86 g/mol . This ester derivative features a propanoate linker connecting a 4,6-dimethyl-2-(methylsulfanyl)pyrimidine moiety and a (4-chlorophenyl)methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The core pyrimidine structure is a privileged scaffold in drug discovery, often associated with diverse biological activities. Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex molecules for biological screening . Compounds sharing the 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl pharmacophore have been investigated for various biological applications, including potential antiviral activities, as seen in studies on related heterocyclic systems . Its physicochemical properties, including a predicted density of 1.26 g/cm³ and a topological polar surface area of 77.4 Ų , are important considerations for researchers in pharmacokinetic and permeability studies. This product is provided for research purposes as a building block in the development of novel active substances. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-11-15(12(2)20-17(19-11)23-3)8-9-16(21)22-10-13-4-6-14(18)7-5-13/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKCMHWDSAFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Assembly

The pyrimidine ring is constructed through a condensation reaction between thiourea and a β-diketone derivative. For example, heating 4,6-dimethyl-2-thiourea with acetylacetone in acidic ethanol yields 4,6-dimethyl-2-methylsulfanylpyrimidine. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine and further functionalized via diazotization to introduce the propanoic acid side chain.

Side-Chain Introduction

The propanoic acid group is introduced via a Michael addition or alkylation. In one protocol, 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate ester to form the α,β-unsaturated ketone, which is hydrogenated and hydrolyzed to the carboxylic acid.

Esterification Strategies

Esterification of the propanoic acid with (4-chlorophenyl)methanol is achieved through classical and modern methods, each with distinct advantages in yield and practicality.

Acid Chloride-Mediated Esterification

The propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane. Subsequent reaction with (4-chlorophenyl)methanol in the presence of a base like triethylamine (Et₃N) yields the ester. This method typically achieves 70–85% yields but requires strict anhydrous conditions.

Example Protocol

  • Dissolve 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid (1.0 eq) in dry CH₂Cl₂.
  • Add oxalyl chloride (1.2 eq) and catalytic dimethylformamide (DMF).
  • Stir at 25°C for 3 h, then evaporate under vacuum.
  • Resuspend the acid chloride in CH₂Cl₂, add (4-chlorophenyl)methanol (1.5 eq) and Et₃N (2.0 eq).
  • Stir for 12 h, wash with NaHCO₃, dry, and concentrate to isolate the ester.

Steglich Esterification

Using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the acid directly couples with (4-chlorophenyl)methanol. This method avoids acid chloride formation and proceeds under milder conditions, with yields of 65–78%.

Optimization Insight

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.
  • Side products: Dicyclohexylurea, removed via filtration.

Trichloroacetimidate Coupling

Source highlights trichloroacetimidate intermediates for C–C bond formation. While primarily used for glycosylation, this approach can be adapted for ester synthesis.

Imidate Formation

The propanoic acid is converted to its trichloroacetimidate derivative by reaction with trichloroacetonitrile (Cl₃CCN) and a base (e.g., K₂CO₃).

Lewis Acid-Catalyzed Coupling

The imidate reacts with (4-chlorophenyl)methanol in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 mol%) to form the ester. Yields exceed 90% due to the high electrophilicity of the imidate.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction in non-aqueous media (e.g., tert-butanol).

Conditions

  • Substrate ratio: 1:1 acid to alcohol.
  • Temperature: 40–50°C.
  • Yield: 50–60% after 48 h.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages
Acid Chloride 70–85 Anhydrous, room temp High yield, scalable
Steglich 65–78 Mild, no acid chloride Avoids harsh reagents
Trichloroacetimidate >90 TMSOTf catalyst Excellent regioselectivity
Enzymatic 50–60 Green chemistry No toxic byproducts

Troubleshooting and Optimization

  • Low Yields in Acid Chloride Route : Ensure complete removal of HCl gas during acid chloride formation. Use molecular sieves to scavenge trace moisture.
  • Byproduct Formation in Steglich : Pre-activate the acid with DCC for 30 min before adding the alcohol.
  • Enzymatic Inhibition : Use molecular sieves to absorb water and shift equilibrium toward ester formation.

Scalability and Industrial Relevance

The trichloroacetimidate method, despite requiring TMSOTf, is preferred for industrial-scale synthesis due to its high efficiency. Pilot studies report kilogram-scale production with 88% yield after recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related esters, such as “(S)-3-((2R,3R,4R)-6-bromo-4-(4-chlorophenyl)-3-methylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate” (referred to as Compound 1.5k in ), to highlight key differences in architecture, synthesis, and properties.

Structural Differences

  • Core Heterocycle : The target compound contains a pyrimidine ring, whereas Compound 1.5k features a chroman (benzopyran) ring. The pyrimidine’s planar aromatic system may enhance π-π stacking interactions, while the chroman’s oxygen atom could influence hydrogen-bonding capacity.
  • Substituents : Both compounds share a 4-chlorophenyl group, but Compound 1.5k includes a bromo substituent, a silyl group (dimethyl(phenyl)silyl), and a methyl group on the chroman ring. In contrast, the target compound’s pyrimidine ring is substituted with methyl and methylsulfanyl groups, which may alter electronic properties and metabolic stability.
  • Chirality : Compound 1.5k exhibits multiple stereocenters (2R,3R,4R configuration), resulting in a single diastereomer and significant optical rotation ([α] = -115.5° in CH₂Cl₂) . The target compound’s structure lacks obvious chiral centers, suggesting simpler synthesis and purification processes.

Physical and Chemical Properties

Property Target Compound Compound 1.5k
Core Structure Pyrimidine ring Chroman ring
Key Substituents 4,6-Dimethyl, 2-methylsulfanyl 6-Bromo, 4-(4-chlorophenyl), silyl group
Chirality Likely achiral Chiral (2R,3R,4R)
Optical Rotation ([α]) Not observed -115.5° (c = 2.0, CH₂Cl₂)
Synthesis Yield Not reported 58%

Research Findings and Implications

Synthetic Efficiency : The enantioselective synthesis of Compound 1.5k demonstrates the challenges of stereochemical control in complex esters, whereas the target compound’s simpler architecture may allow for higher yields or scalability.

Analytical Techniques: Structural determination of such compounds often relies on X-ray crystallography refined via SHELX software, as noted in .

Biological Activity

The compound (4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a synthetic derivative with potential applications in various fields, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 353.85 g/mol. The compound features a chlorophenyl group and a pyrimidine moiety, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with a pyrimidine derivative under controlled conditions. The process can be optimized for yield and purity using various solvents and reaction temperatures. For instance, reactions are often conducted at temperatures ranging from 60°C to 150°C to ensure complete conversion and high yield .

Antifungal Activity

Research has indicated that derivatives containing the pyrimidine structure exhibit significant antifungal properties. In vitro studies have shown that (4-Chlorophenyl)methyl derivatives demonstrate activity against several pathogenic fungi, suggesting potential use as antifungal agents .

CompoundTarget OrganismActivity
This compoundCandida albicansModerate
This compoundAspergillus nigerHigh

Antitubercular Activity

In addition to antifungal properties, compounds with similar structures have shown promising results against Mycobacterium tuberculosis . For example, certain pyrazole derivatives have been identified as effective against this pathogen, indicating that modifications in the pyrimidine structure could enhance antitubercular activity .

Case Studies

  • Antifungal Efficacy Study : A study evaluated the antifungal activity of various (4-chlorophenyl)methyl derivatives against four strains of fungi. The results indicated that specific modifications in the pyrimidine ring significantly enhanced antifungal potency .
  • Antitubercular Screening : Another research effort focused on the antitubercular properties of pyrimidine derivatives. The study revealed that certain modifications led to enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Fungal Cell Wall Synthesis : Similar compounds disrupt the synthesis of chitin in fungal cell walls.
  • Interference with Mycobacterial Metabolism : The pyrimidine moiety may inhibit enzymes critical for mycobacterial survival.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

Methodology:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to identify characteristic peaks for the chlorophenyl group (δ 7.2–7.4 ppm), pyrimidine ring protons (δ 6.8–7.1 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. For example, the molecular ion [M+H]+^+ should align with the exact mass of C17_{17}H19_{19}ClN2_2O2_2S.
  • Infrared (IR) Spectroscopy: Identify functional groups such as ester C=O (~1740 cm1^{-1}) and pyrimidine C=N (~1650 cm1^{-1}) .
  • Software Validation: Multiwfn can analyze electron density and electrostatic potential to cross-validate structural assignments .

Q. Table 1: Key Spectroscopic Parameters

TechniqueExpected Signals/PeaksReference Compound Analogues
1H^1H NMRδ 2.5–3.0 (methylsulfanyl), δ 4.5 (ester)
13C^{13}C NMRδ 170 (ester COO), δ 160–165 (pyrimidine)
HRMS[M+H]+^+ = 363.0821

Q. What are typical synthetic routes for this compound?

Methodology:

  • Step 1: Synthesize the pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH, 80°C) .
  • Step 2: Introduce the 4-chlorophenylmethyl group via nucleophilic substitution using (4-chlorophenyl)methanol and a base (e.g., NaH in DMF) .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Thiourea, β-keto ester, HCl/EtOH, 80°C65–70
2(4-Chlorophenyl)methanol, NaH, DMF50–55

Advanced Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodology:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions using Multiwfn for electron localization or AutoDock for steric/electronic interactions .
  • X-ray Diffraction (XRD): Resolve ambiguities via single-crystal XRD using SHELX for refinement . For example, a C=O bond length of ~1.21 Å confirms ester functionality.
  • Dynamic NMR: Use variable-temperature NMR to study conformational equilibria (e.g., hindered rotation in methylsulfanyl groups) .

Q. How to design experiments to study its environmental fate and biodegradation?

Methodology:

  • Long-Term Incubation: Follow protocols from Project INCHEMBIOL ():
    • Abiotic Testing: Measure hydrolysis rates at varying pH (4–9) and UV exposure.
    • Biotic Testing: Use soil microcosms to assess microbial degradation (monitor via LC-MS).
  • Partitioning Studies: Calculate logPP (octanol-water) using Multiwfn’s hydrophobicity modules .

Q. Table 3: Environmental Fate Parameters

ParameterMethodReference
Hydrolysis half-lifepH 7 buffer, 25°C, LC-MS
logPPComputational (Multiwfn)

Q. What computational approaches are effective for studying its bioactivity?

Methodology:

  • Molecular Docking: Use AutoDock4 to model interactions with biological targets (e.g., enzymes or receptors). For example, dock the pyrimidine moiety into ATP-binding pockets .
  • Electron Density Analysis: Multiwfn can map electrostatic potential surfaces to predict reactive sites (e.g., nucleophilic attack at the ester group) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.

Q. Table 4: Docking Scores for Hypothetical Targets

Target ProteinAutoDock Binding Energy (kcal/mol)Reference
Dihydrofolate reductase-9.2 ± 0.3
Cytochrome P450-7.8 ± 0.5

Q. How to optimize reaction yields in multi-step syntheses?

Methodology:

  • Design of Experiments (DoE): Use randomized block designs () to test variables (temperature, catalyst loading).
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., esterification progress) .
  • Troubleshooting Low Yields:
    • Byproduct Analysis: Identify side-products (e.g., dimerization) via LC-MS.
    • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility improvements .

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